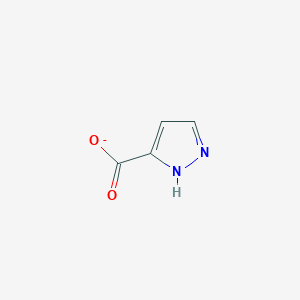

1H-pyrazole-5-carboxylate

説明

特性

分子式 |

C4H3N2O2- |

|---|---|

分子量 |

111.08 g/mol |

IUPAC名 |

1H-pyrazole-5-carboxylate |

InChI |

InChI=1S/C4H4N2O2/c7-4(8)3-1-2-5-6-3/h1-2H,(H,5,6)(H,7,8)/p-1 |

InChIキー |

KOPFEFZSAMLEHK-UHFFFAOYSA-M |

正規SMILES |

C1=C(NN=C1)C(=O)[O-] |

製品の起源 |

United States |

類似化合物との比較

Key Observations :

- Ester Group Impact : Ethyl esters (e.g., ) often enhance lipophilicity and bioavailability compared to methyl esters, influencing drug absorption .

- Aryl Substituents : Halogenated aryl groups (e.g., 4-chlorophenyl, 4-fluorophenyl) improve binding affinity to biological targets, such as HIV-1 protease or cancer cell receptors .

- N1 Substitutions : Bulky groups like 4-chlorobenzyl () increase steric hindrance, affecting molecular conformation and intermolecular interactions .

Pyrazole-Carboximidamide Derivatives

Compounds such as 5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide () replace the carboxylate with a carboximidamide group. These derivatives exhibit distinct electronic profiles due to the electron-withdrawing imine group, enhancing interactions with enzymes like cyclooxygenase (COX) .

Hybrid Pyrazole-Pyrazinone Derivatives

Microwave-assisted synthesis of pyrazolo[1,5-a]pyrazin-4(5H)-ones () introduces fused heterocyclic systems. These derivatives demonstrate superior anticancer activity (IC₅₀ values < 10 µM against A549 cells) compared to non-fused carboxylates, attributed to enhanced π-stacking interactions .

Research Findings and Data Analysis

Structure-Activity Relationships (SAR)

- Anticancer Activity : Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate derivatives () inhibit A549 cell proliferation by targeting tubulin polymerization, with EC₅₀ values ranging from 2.5–8.7 µM .

- Antiviral Potential: Methyl 4-amino-3-cyano-1-(2-benzyloxyphenyl)-1H-pyrazole-5-carboxylate () inhibits HIV-1 replication (EC₅₀ = 0.8 µM) by interfering with viral integrase .

- Synthetic Efficiency : Microwave-assisted methods () reduce reaction times from hours to minutes (<30 min) and improve yields (>85%) compared to conventional heating .

Structural Insights from Crystallography

Single-crystal X-ray studies () reveal that ethyl 1-(4-chlorobenzyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate adopts a planar pyrazole ring with dihedral angles of 5.15° (fluorophenyl) and 77.72° (chlorophenyl), optimizing hydrophobic interactions in protein binding pockets .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1H-pyrazole-5-carboxylate derivatives, and how can reaction yields be optimized?

- Methodology : The synthesis typically involves cyclization of ethyl cyanoacetate with hydrazine derivatives (e.g., hydrazine hydrate) under basic conditions (e.g., sodium ethoxide in ethanol at reflux). Oxidation of substituents (e.g., cyanomethyl to carboxylate) can be achieved using potassium persulfate (K₂S₂O₈) in acetonitrile under acidic conditions .

- Optimization : Yields improve with controlled temperature (70–80°C) and solvent polarity. For example, catalytic hydrogenation (H₂/Pd/C in ethanol) achieves 70–85% yields for nitrile-to-amine reduction .

Q. How are this compound derivatives characterized structurally?

- Techniques : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms regiochemistry, while X-ray crystallography (using SHELXL for refinement) resolves crystal packing and hydrogen-bonding networks . Mass spectrometry (HRMS) validates molecular weight, and IR spectroscopy identifies functional groups (e.g., ester C=O stretches at ~1700 cm⁻¹) .

Q. What are the common functionalization strategies for the pyrazole ring in these compounds?

- Reactions :

- Electrophilic Substitution : Nitration (HNO₃/H₂SO₄) or halogenation (Br₂/FeBr₃) occurs at the para position relative to electron-withdrawing groups (e.g., cyanomethyl) .

- Cross-Coupling : Suzuki-Miyaura reactions enable aryl group introduction at C-4 using Pd catalysts .

- Reduction : LiAlH₄ reduces nitriles to amines (60–75% yields), while DIBAL-H selectively reduces esters to alcohols .

Advanced Research Questions

Q. How can regioselectivity challenges in pyrazole functionalization be addressed computationally?

- Approach : Density functional theory (DFT) calculations predict electrophilic attack sites by analyzing Fukui indices and molecular electrostatic potentials. For example, electron-withdrawing substituents (e.g., -CN) direct nitration to C-4 .

- Validation : Correlate computational predictions with experimental HPLC data and X-ray crystallography .

Q. What strategies resolve contradictions in spectral data or inconsistent reaction yields?

- Case Study : Discrepancies in nitration yields (40–50%) may arise from competing side reactions (e.g., ester hydrolysis). Use LC-MS to identify byproducts and optimize conditions (e.g., lower HNO₃ concentration or shorter reaction times) .

- Statistical Analysis : Apply design of experiments (DoE) to screen variables (temperature, solvent, catalyst loading) and identify optimal parameters .

Q. How can this compound derivatives be tailored for specific biological targets (e.g., antimicrobial agents)?

- Structure-Activity Relationship (SAR) :

- Introduce electron-deficient groups (e.g., -CF₃) to enhance membrane permeability.

- Replace esters with carboxylic acids (via hydrolysis) to improve solubility .

- Bioassay Design : Test against Gram-positive bacteria (e.g., S. aureus) using minimum inhibitory concentration (MIC) assays. Derivatives with 4-fluorophenyl substituents show MICs of 0.22–0.25 μg/mL .

Q. What are the best practices for refining crystal structures of complex pyrazole derivatives?

- Tools : Use SHELXL for high-resolution refinement, incorporating twin-law corrections for twinned data. Validate hydrogen bonds and disorder modeling with PLATON .

- Data Collection : Employ synchrotron radiation (λ = 0.7–1.0 Å) for small-molecule crystals to improve resolution (<0.8 Å) .

Q. How do solvent and pH affect the stability of this compound esters?

- Stability Studies :

- Hydrolysis : Esters degrade rapidly in basic aqueous solutions (t₁/₂ < 1 hr at pH 10). Use buffered acetonitrile (pH 7) for storage .

- Thermal Stability : Differential scanning calorimetry (DSC) shows decomposition above 200°C in inert atmospheres .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。